4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by a cyclohexanol core substituted with a methoxypropan-2-ylamino group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-substituted cyclohexanol derivatives
Scientific Research Applications
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(7-13-2)11-9-3-5-10(12)6-4-9/h8-12H,3-7H2,1-2H3 |
InChI Key |
MIULQZFEGXESRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)O |
Origin of Product |
United States |
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